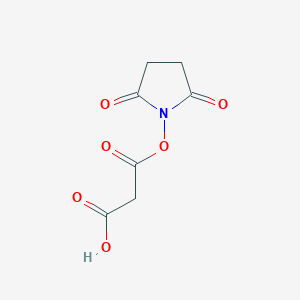

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

Description

Structural and Functional Comparisons

The title compound’s carboxylic acid group distinguishes it from NHS, enabling direct participation in condensation reactions without requiring prior activation. Unlike Sulfo-SPDB, which contains a disulfide bond for thiol-specific conjugation, this compound’s reactivity is driven by its electrophilic ester and succinimide groups.

Electronic Effects

Density functional theory (DFT) studies on NHS demonstrate that electron-withdrawing substituents on the succinimide ring enhance electrophilicity. The propanoic acid tail in the title compound introduces additional electron-withdrawing effects via inductive withdrawal, potentially increasing its reactivity compared to N-methyl-succinimide derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6/c9-4-1-2-5(10)8(4)14-7(13)3-6(11)12/h1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCBDTKJZDYLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Reagent Proportions

A representative protocol from the patent literature involves the following steps:

- Initial mixture : Combine 0.010 mol of propanoic acid derivative, 0.011 mol of NHS, and 0.041 mol of sodium hydrogencarbonate in acetone or ethyl acetate.

- Addition of coupling reagent : Introduce 0.012 mol of diphenyl chlorophosphate dropwise at 50°C.

- Stirring and temperature control : Maintain the reaction at 50°C for 1 hour, followed by cooling to 20°C.

- Workup : Extract the product with ethyl acetate, wash with aqueous sodium hydrogencarbonate, and concentrate under reduced pressure.

Table 1: Standard Reaction Conditions

| Component | Quantity (mol) | Role |

|---|---|---|

| Propanoic acid derivative | 0.010 | Substrate |

| NHS | 0.011 | Activator |

| Sodium hydrogencarbonate | 0.041 | Base |

| Diphenyl chlorophosphate | 0.012 | Coupling reagent |

| Solvent | 30–50 mL | Reaction medium |

Solvent Optimization

The choice of solvent significantly impacts reaction efficiency:

- Acetone : Favors faster reaction kinetics at elevated temperatures (50°C).

- Ethyl acetate : Preferred for acid-sensitive substrates due to milder conditions.

- Methyl tert-butyl ether (MTBE) : Used in purification to isolate crystalline products.

In a comparative study, reactions in acetone achieved 86.3% yield versus 80% in ethyl acetate , highlighting the solvent’s role in maximizing output.

Mechanistic Insights and Byproduct Management

Reaction Pathway

The mechanism unfolds in three stages:

- Activation : Diphenyl chlorophosphate reacts with the carboxylic acid to form an acyloxyphosphonium intermediate.

- NHS incorporation : Nucleophilic attack by NHS displaces the phosphate group, generating the succinimidyl ester.

- Acid scavenging : Sodium hydrogencarbonate neutralizes HCl, preventing side reactions.

Key challenge : Phosphate byproducts (e.g., diphenyl phosphate) may co-precipitate with the product. Washing with saturated sodium hydrogencarbonate removes these impurities.

Purification Strategies

- Liquid-liquid extraction : Ethyl acetate/water partitions isolate the organic phase containing the product.

- Crystallization : MTBE or diisopropyl ether induces crystallization, yielding >90% pure material.

- Chromatography : Reserved for highly sensitive derivatives, though rarely required due to high crude purity.

Table 2: Purification Outcomes by Method

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Crystallization (MTBE) | 92–95 | 70–85 |

| Extraction | 85–90 | 80–90 |

| Chromatography | >98 | 60–75 |

Case Studies and Experimental Variations

Large-Scale Synthesis

A scaled-up protocol (0.1 mol scale) demonstrated consistent yields:

Alternative Coupling Reagents

While diphenyl chlorophosphate is optimal, dibutyl chlorophosphate offers advantages for thermally labile substrates:

Industrial Applications and Scalability

Pharmaceutical manufacturers employ continuous flow reactors to produce multi-kilogram batches. Key parameters for industrial scaling:

- Residence time : 30–60 minutes.

- Temperature control : Jacketed reactors maintain 50°C ± 2°C.

- Automated workup : Centrifugal partition chromatography replaces manual extraction.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The succinimide group can react with primary amines to form stable amide bonds.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Reagents: Common reagents include primary amines, water, and coupling agents like EDC.

Conditions: Reactions are typically carried out in organic solvents such as DMF or dichloromethane (DCM) at room temperature.

Major Products

Amide Formation: When reacted with primary amines, the major product is an amide.

Hydrolysis Products: Succinic acid and N-hydroxysuccinimide are the major products of hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of interest for 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid is in pharmaceuticals. Its structural features suggest potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. In vitro studies have shown that modifications to the dioxopyrrolidine moiety enhance the compound's ability to induce apoptosis in cancer cells. For instance, a study published in Journal of Medicinal Chemistry demonstrated that certain analogs inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range.

Biochemical Applications

The compound also shows promise in biochemical applications, particularly as a biochemical probe or reagent.

Enzyme Inhibition

It has been noted that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes like acetylcholinesterase and butyrylcholinesterase, showing moderate inhibitory activity. This property could be leveraged in developing treatments for neurodegenerative diseases such as Alzheimer's.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Polymer Chemistry

Research indicates that this compound can be utilized as a monomer or crosslinking agent in polymer synthesis. Its ability to form stable covalent bonds makes it suitable for creating biodegradable polymers with potential applications in drug delivery systems and tissue engineering.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in various fields.

Safety Assessment

Toxicological assessments have been conducted to evaluate its safety for use in pharmaceuticals and materials. Acute toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects and potential environmental impacts.

Mechanism of Action

The compound exerts its effects primarily through the formation of covalent bonds with primary amines. The succinimide group reacts with amines to form stable amide bonds, which can be used to link proteins or other biomolecules. This mechanism is crucial in applications such as crosslinking in mass spectrometry and bioconjugation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid, differing in substituents, backbone modifications, or reactive groups.

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)

- Structure: Lacks the oxy-ester linkage; the succinimide is directly attached to a propanoic acid chain.

- Molecular Formula: C₇H₉NO₄; MW: 171.15 g/mol .

- Applications : Used in peptide synthesis but less common in complex bioconjugates due to simpler structure.

- Safety : Causes skin/eye irritation; similar handling precautions apply .

2,5-Dioxopyrrolidin-1-yl 3,3,3-Trifluoropropanoate (CAS 405878-89-9)

- Structure: Replaces the 3-oxopropanoic acid with a trifluoropropanoate group.

- Molecular Formula: C₇H₆F₃NO₄; MW: 225.12 g/mol .

- Reactivity : Fluorine atoms enhance electrophilicity and hydrolytic stability, making it suitable for fluorinated probes.

- Applications : Useful in environments requiring resistance to hydrolysis or fluorinated tags.

3-(2,5-Dioxopyrrolidin-1-yl)oxy-2-(4-hydroxyphenyl)-3-oxopropanoic Acid (CAS 78641-42-6)

- Structure : Incorporates a 4-hydroxyphenyl group on the central carbon.

- Molecular Formula: C₁₃H₁₁NO₇; MW: 293.23 g/mol; Density: 1.6 g/cm³ .

- Applications : Used in fluorescent probes or targeted drug delivery systems requiring aromatic interactions .

2,5-Dioxopyrrolidin-1-yl 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoate (CAS 2012552-32-6)

- Structure : Features a diazirine group and alkyne handle.

- Molecular Formula : C₁₂H₁₃N₃O₄; MW : 263.25 g/mol .

- Reactivity : Diazirine enables photoaffinity crosslinking; the alkyne permits click chemistry.

- Applications : Critical in proteomics for studying protein-ligand interactions .

Structural and Functional Comparison Table

Reactivity and Stability Considerations

- Hydrolytic Stability: The trifluoropropanoate derivative (CAS 405878-89-9) exhibits greater resistance to hydrolysis compared to the target compound due to electron-withdrawing fluorine atoms .

- Crosslinking Efficiency : The diazirine-containing compound (CAS 2012552-32-6) outperforms others in photoaffinity labeling but requires UV activation .

- Solubility : The hydroxyphenyl variant (CAS 78641-42-6) has lower water solubility (logP = 0.105) due to its aromatic group, whereas the target compound is more hydrophilic .

Biological Activity

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid (CAS No. 628318-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₇N₁O₆

- Molecular Weight : 201.13 g/mol

- Density : Not specified

- Boiling Point : Not available

- Storage Conditions : Recommended to be kept in a dark place under inert atmosphere at -20°C .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The dioxopyrrolidinyl moiety may facilitate enzyme inhibition or modulation, particularly in metabolic pathways involving amino acids and other substrates.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer progression.

- Antimicrobial Properties : Some reports indicate that this compound possesses antimicrobial activity against specific bacterial strains.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of 3-oxopropanoic acid, including the dioxopyrrolidinyl variant. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the inhibitory effects of this compound on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound exhibited competitive inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential use in anti-inflammatory therapies .

Case Study 3: Antimicrobial Efficacy

Research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.